6-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 6-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the triazolopyrimidinone family, a class of heterocyclic compounds characterized by a fused triazole-pyrimidine core. Its structure features a 2-chloro-6-fluorobenzyl substituent at the 6-position and a phenyl group at the 3-position.
Properties
IUPAC Name |
6-[(2-chloro-6-fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O/c18-13-7-4-8-14(19)12(13)9-23-10-20-16-15(17(23)25)21-22-24(16)11-5-2-1-3-6-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWOLOSDXMQHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves several stepsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scalable and efficient processes to meet the demand for this compound in various applications .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound has shown potential in neuroprotection and anti-inflammatory activities.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives
*Calculated based on formula C₁₉H₁₃ClFN₅O.
Key Observations :
Coplanarity and Conjugation: The triazolopyrimidinone core is highly planar (max. deviation: 0.021 Å), as seen in analogs like 5-(4-chlorophenoxy)-6-isopropyl derivatives. This planarity stabilizes π-π interactions with biological targets .
Halogen Effects : Chlorine and fluorine substituents improve binding to hydrophobic pockets in enzymes or receptors via halogen bonding, as observed in 3-(2-chlorobenzyl)-6-(2,4-difluorobenzyl) analogs .
Pharmacological Profiles
- Adenosine Receptor Antagonism: 2-Substituted derivatives (e.g., 2-(4-nitrophenyl)-6-butyl) show potent A₂A receptor antagonism, attributed to electron-withdrawing nitro groups enhancing target affinity .
- Toxicity: Methyl-substituted triazolopyrimidinones (e.g., 4,6-dimethyl analogs) exhibit low toxicity, making them viable candidates for long-term therapies .
Biological Activity
The compound 6-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one , identified by its CAS number 477768-53-9, is a member of the triazolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C26H21ClFN3O3S
- Molecular Weight : 509.97 g/mol
- Standard Purity : 90%
Structural Characteristics
The compound's structure includes a triazole ring fused with a pyrimidine moiety, which is known to influence its biological interactions. The presence of the chloro and fluorine substituents on the phenyl group enhances its lipophilicity and may affect its binding affinity to biological targets.
Anticancer Activity
Recent studies have indicated that triazolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Testing
A study conducted on related triazolopyrimidines demonstrated that these compounds could inhibit the proliferation of human cancer cell lines (e.g., A549 lung cancer cells) with IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of specific kinases involved in cell signaling pathways that regulate growth and survival .
Antimicrobial Activity
The antimicrobial properties of triazolopyrimidine derivatives have also been explored. In vitro assays revealed that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Data Table: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | E. coli | 8 µg/mL |
| 6-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | S. aureus | 16 µg/mL |
Neuroprotective Effects
Emerging research suggests that triazolopyrimidine derivatives may exhibit neuroprotective effects. A recent study highlighted their potential in reducing oxidative stress and preventing neuronal cell death in models of neurodegenerative diseases like Alzheimer’s .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes implicated in disease processes:
- Cholinesterase Inhibition : Important for treating Alzheimer's disease.
- Kinase Inhibition : Potentially useful in targeting pathways involved in cancer progression.
The exact mechanisms through which 6-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its biological effects are still under investigation. However, preliminary data suggest:
- Interaction with Protein Targets : Binding affinity studies indicate that this compound may interact with specific protein targets involved in critical cellular processes.
- Modulation of Signaling Pathways : Evidence shows that it can modulate pathways such as MAPK and PI3K/Akt signaling.
Q & A
Q. What are the key synthetic steps for preparing 6-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-triazolopyrimidin-7-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the triazole ring via cyclization of precursors (e.g., hydrazine derivatives and carbonyl compounds). A critical step is the introduction of the (2-chloro-6-fluorophenyl)methyl group via nucleophilic substitution or coupling reactions. Optimization includes:
- Catalyst Selection : Use palladium-based catalysts for Suzuki-Miyaura cross-coupling to attach aromatic substituents .
- Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product .
Characterization via / NMR and HRMS is essential to confirm purity and structure .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : Use -NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, triazole protons at δ 8.3–8.5 ppm) and -NMR to confirm carbonyl (C=O, δ ~165 ppm) and triazole carbons .
- IR : Detect C=O stretching (~1700 cm) and C-Cl/F vibrations (750–600 cm) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths (e.g., triazole N-N bonds: 1.31–1.35 Å) and dihedral angles between aromatic rings . Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) is recommended .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during structural refinement of triazolopyrimidinone derivatives?
- Methodological Answer :
- Data-to-Parameter Ratio : Ensure a ratio >10:1 to avoid overfitting; exclude weak reflections (I < 2σ(I)) .
- Software Tools : Use SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms. For twinned crystals, apply TWIN/BASF commands in SHELXL .
- Validation : Check for planarity deviations in the triazolopyrimidine core (max. deviation <0.02 Å) and validate hydrogen bonding (e.g., N-H···O interactions) using PLATON .
Q. What strategies mitigate contradictions in bioactivity data for triazolopyrimidinone analogs?
- Methodological Answer :
- Assay Design : Standardize in vitro assays (e.g., antifungal: MIC against Candida albicans; anticancer: IC in MTT assays) with positive controls (e.g., fluconazole, doxorubicin) .
- Statistical Analysis : Apply ANOVA to compare dose-response curves (p <0.05) and address batch-to-batch variability .
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing Cl/F groups enhance antifungal activity) using molecular docking (e.g., AutoDock Vina) .
Q. How do substituents on the phenyl and triazolopyrimidine rings influence conformational stability?
- Methodological Answer :
- Dihedral Angle Analysis : Calculate angles between the triazolopyrimidine core and substituted phenyl rings. For example, bulky (2-chloro-6-fluorophenyl) groups introduce steric hindrance, increasing dihedral angles (~87°) and reducing coplanarity .
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare optimized geometries with crystallographic data. Substituents like Cl/F alter electron density, affecting π-π stacking in crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
